6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of catechol with allyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired benzodioxepine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- 1-(Benzyloxy)propan-2-one with 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline
Uniqueness
6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, such as the dioxepine ring fused to a benzene ring and the presence of the prop-2-en-1-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-7-11-12(10)14-9-4-8-13-11/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
BFUAZHOUXFCUDP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=CC=C1)OCCCO2 |
Origin of Product |
United States |
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